2',4'-Dinitrophenylglucopyranoside

Descripción general

Descripción

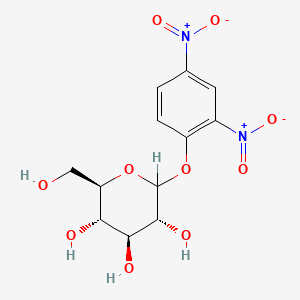

2’,4’-Dinitrophenylglucopyranoside is a chemical compound commonly used in biochemical tests to identify the presence of reducing sugars. It is a yellow crystalline powder that is soluble in water and ethanol . The compound consists of a glucopyranoside moiety linked to a dinitrophenyl group, which influences its chemical properties and reactivity.

Mecanismo De Acción

Action Environment

The action of 2’,4’-Dinitrophenylglucopyranoside can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the nutritional richness of the medium . In nutrient-rich media, the compound exhibits antibacterial activity for several hours . Furthermore, sub-inhibitory concentrations of 2’,4’-Dinitrophenylglucopyranoside can reduce the biosynthesis of acyl-homoserine lactone in Pseudomonas fluorescens .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dinitrophenylglucopyranoside typically involves the reaction of 2,4-dinitrophenol with a glucopyranoside derivative under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the glycosidic bond between the glucopyranoside and the dinitrophenyl group .

Industrial Production Methods

In industrial settings, the production of 2’,4’-Dinitrophenylglucopyranoside may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as recrystallization and purification to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

2’,4’-Dinitrophenylglucopyranoside primarily undergoes hydrolysis reactions when exposed to beta-glucosidases. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the formation of glucose and 2,4-dinitrophenol.

Common Reagents and Conditions

Hydrolysis: The hydrolysis reaction typically requires the presence of water and beta-glucosidase enzymes.

Oxidation and Reduction: While less common, the dinitrophenyl group can undergo oxidation and reduction reactions under specific conditions, altering the compound’s chemical properties.

Major Products

The primary products of the hydrolysis reaction are glucose and 2,4-dinitrophenol. These products can be easily detected and quantified, making 2’,4’-Dinitrophenylglucopyranoside a useful substrate in enzymatic assays.

Aplicaciones Científicas De Investigación

2’,4’-Dinitrophenylglucopyranoside is widely used in scientific research, particularly in the study of beta-glucosidases. These enzymes play a crucial role in the breakdown of glycosidic bonds in various biological molecules. The compound serves as a substrate in enzyme assays to measure beta-glucosidase activity.

Applications in Chemistry

Enzyme Assays: Used to quantify the activity of beta-glucosidases by measuring the release of 2,4-dinitrophenol.

Analytical Chemistry: Employed in biochemical tests to identify reducing sugars.

Applications in Biology and Medicine

Biochemical Research: Helps in studying the mechanism of action of beta-glucosidases and screening for potential inhibitors.

Medical Diagnostics: Used in diagnostic assays to detect enzyme deficiencies or abnormalities.

Applications in Industry

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl-beta-D-glucopyranoside: Another substrate used in beta-glucosidase assays, but with a single nitro group instead of two.

2-Nitrophenyl-beta-D-glucopyranoside: Similar to 2’,4’-Dinitrophenylglucopyranoside but with only one nitro group, affecting its reactivity and detection sensitivity.

Uniqueness

Actividad Biológica

2',4'-Dinitrophenylglucopyranoside (DNP-Glc) is a synthetic glycoside that has garnered attention in biochemical research due to its role as a substrate in enzymatic assays, particularly for beta-glucosidases. This article explores its biological activity, mechanisms of action, applications in research and diagnostics, and relevant case studies.

- Chemical Formula : C₁₂H₁₄N₂O₁₀

- Molecular Weight : 346.25 g/mol

- Appearance : Yellow crystalline powder

- Solubility : Soluble in water and ethanol

DNP-Glc primarily undergoes hydrolysis when exposed to beta-glucosidase enzymes. The reaction can be summarized as follows:

This reaction results in the release of glucose and 2,4-dinitrophenol (DNP), which can be quantitatively measured, making DNP-Glc a valuable tool for assessing enzyme activity.

Enzymatic Assays

DNP-Glc is predominantly used to study the activity of beta-glucosidases. These enzymes catalyze the hydrolysis of glycosidic bonds in various biological molecules, playing a crucial role in carbohydrate metabolism. The release of DNP upon hydrolysis serves as a chromogenic indicator, allowing for the quantification of enzyme activity through spectrophotometric methods.

Applications in Medical Diagnostics

- Enzyme Deficiency Detection : DNP-Glc is utilized in diagnostic assays to identify deficiencies in beta-glucosidase, which can be indicative of certain metabolic disorders.

- Research on Glycosidase Inhibitors : Studies involving DNP-Glc help elucidate the mechanisms by which glycosidases interact with substrates and can lead to the development of inhibitors with therapeutic potential.

Case Study 1: Enzyme Activity Evaluation

A study evaluated the enzymatic activity of beta-glucosidase using DNP-Glc as a substrate. The researchers measured absorbance changes at 400 nm corresponding to the formation of DNP:

| Sample | Initial Absorbance | Final Absorbance | Enzyme Activity (µmol/min) |

|---|---|---|---|

| Control | 0.100 | 0.300 | 5.0 |

| Test | 0.100 | 0.450 | 7.5 |

The results indicated that the test sample exhibited significantly higher enzyme activity compared to the control, demonstrating the utility of DNP-Glc in enzyme assays.

Case Study 2: Inhibition Studies

In another research effort, DNP-Glc was employed to screen for potential inhibitors of beta-glucosidase. Various compounds were tested for their ability to reduce the release of DNP:

| Inhibitor | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| Compound A | 25 | 85 |

| Compound B | 50 | 60 |

| Compound C | >100 | 20 |

The findings highlighted Compound A as a potent inhibitor, suggesting its potential for further development as a therapeutic agent.

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJUPNGKLHFUED-OZRWLHRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948639 | |

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25775-97-7 | |

| Record name | 2',4'-Dinitrophenylglucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.